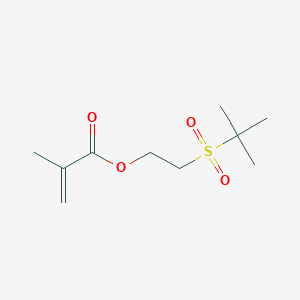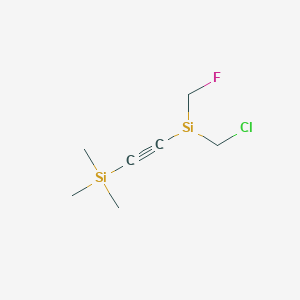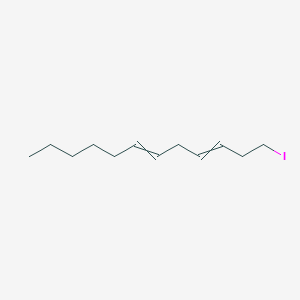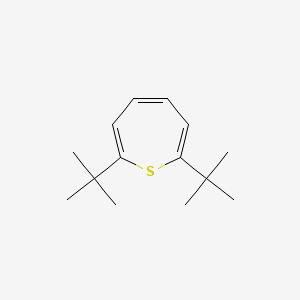
Tetraisopentylammonium iodide-water
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraisopentylammonium iodide-water is a compound that forms clathrate hydrates. These hydrates are unique structures where water molecules form a cage-like structure around the tetraisopentylammonium iodide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraisopentylammonium iodide-water can be synthesized by reacting tetraisopentylammonium iodide with water under controlled conditions. The reaction typically involves dissolving tetraisopentylammonium iodide in water and allowing the solution to crystallize at specific temperatures. Two clathrate hydrates, tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O, have been identified in this system .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis process would likely involve large-scale crystallization techniques to produce the clathrate hydrates efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Tetraisopentylammonium iodide-water primarily undergoes hydration and dehydration reactions. The clathrate hydrates can melt incongruently at specific temperatures, leading to the formation of different hydrates or the release of water .
Common Reagents and Conditions: The primary reagent involved in the formation of this compound is water. The reaction conditions include controlled temperatures to facilitate the formation of the clathrate hydrates.
Major Products Formed: The major products formed from the reactions involving this compound are the clathrate hydrates, specifically tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O .
Aplicaciones Científicas De Investigación
Tetraisopentylammonium iodide-water has several scientific research applications, particularly in the study of clathrate hydrates. These hydrates are of interest in fields such as chemistry and materials science due to their unique structural properties. They can be used to study the behavior of water molecules in confined spaces and the interactions between water and other molecules .
Mecanismo De Acción
The mechanism by which tetraisopentylammonium iodide-water exerts its effects involves the formation of clathrate hydrates. The water molecules form a cage-like structure around the tetraisopentylammonium iodide, stabilizing the compound and influencing its physical properties. The molecular targets and pathways involved in this process are primarily related to the hydrogen bonding interactions between water molecules and the tetraisopentylammonium iodide .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tetraisopentylammonium iodide-water include other quaternary ammonium iodides that form clathrate hydrates, such as tetraethylammonium iodide and tetrabutylammonium iodide .
Uniqueness: this compound is unique due to the specific structure of its clathrate hydrates and the conditions under which they form. The melting points and hydration numbers of these hydrates differ from those of other quaternary ammonium iodides, highlighting the distinct properties of this compound .
Propiedades
Número CAS |
85352-83-6 |
|---|---|
Fórmula molecular |
C20H46INO |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
tetrakis(3-methylbutyl)azanium;iodide;hydrate |
InChI |
InChI=1S/C20H44N.HI.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
Clave InChI |
JQGZLYOZAYEXHH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


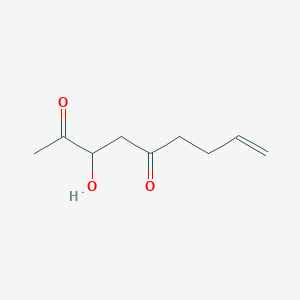
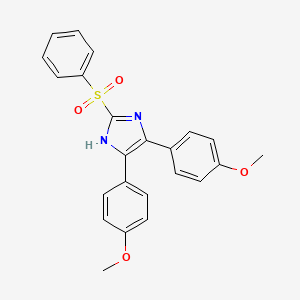
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
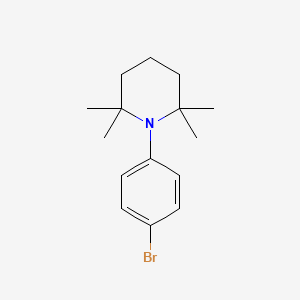
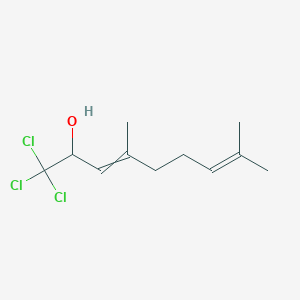
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
